4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound with a molecular formula of C18H18Cl2N2O2S. This compound is characterized by the presence of a butoxy group, a dichlorophenyl group, and a carbamothioyl hydrazinyl moiety, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the carbamothioyl hydrazine derivative.
Coupling with Benzoyl Chloride: The carbamothioyl hydrazine derivative is then coupled with 4-butoxybenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-chlorobenzyl)-3-methoxybenzamide
- 4-butoxy-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide
Uniqueness
4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and carbamothioyl hydrazinyl moieties are particularly noteworthy for their potential biological activities.
Properties
IUPAC Name |
4-butoxy-N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O3S/c1-2-3-10-29-15-7-4-13(5-8-15)19(28)23-12-18(27)25-26-20(30)24-14-6-9-16(21)17(22)11-14/h4-9,11H,2-3,10,12H2,1H3,(H,23,28)(H,25,27)(H2,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXJSIHFTQZSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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